(E)-2,6-diaminohex-4-enoic acid;dihydrochloride
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Overview
Description
(E)-2,6-Diaminohex-4-enoic acid; dihydrochloride is a chemical compound with a unique structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,6-diaminohex-4-enoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method includes the reaction of a suitable precursor with reagents that facilitate the formation of the desired double bond and amino groups. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of (E)-2,6-diaminohex-4-enoic acid; dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: (E)-2,6-Diaminohex-4-enoic acid; dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of (E)-2,6-diaminohex-4-enoic acid; dihydrochloride typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-2,6-Diaminohex-4-enoic acid; dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme activity, protein interactions, and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of (E)-2,6-diaminohex-4-enoic acid; dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,6-Diaminohexanoic acid: This compound is similar in structure but lacks the double bond present in (E)-2,6-diaminohex-4-enoic acid.
4-Aminohexanoic acid: Another similar compound, differing in the position and number of amino groups.
Uniqueness: (E)-2,6-Diaminohex-4-enoic acid; dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination of features makes it particularly useful in various chemical and biological applications.
Properties
IUPAC Name |
(E)-2,6-diaminohex-4-enoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H/b2-1+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENITEMARMPYBQ-SEPHDYHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)C(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CN)C(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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